4-[(Naphthalen-2-yl)methyl]-1,1'-biphenyl
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Overview
Description
4-[(Naphthalen-2-yl)methyl]-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with a naphthalen-2-ylmethyl substituent. Biphenyl derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Naphthalen-2-yl)methyl]-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent, such as toluene or dimethylformamide, under an inert atmosphere .
Industrial Production Methods
Industrial production of 4-[(Naphthalen-2-yl)methyl]-1,1’-biphenyl may involve large-scale Suzuki-Miyaura cross-coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-[(Naphthalen-2-yl)methyl]-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst to reduce any functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated biphenyls, nitro derivatives.
Scientific Research Applications
4-[(Naphthalen-2-yl)methyl]-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-[(Naphthalen-2-yl)methyl]-1,1’-biphenyl depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: The parent compound of 4-[(Naphthalen-2-yl)methyl]-1,1’-biphenyl, used in various industrial applications.
Naphthalene: A related compound with a similar aromatic structure, known for its use in mothballs and as a precursor in chemical synthesis.
4-[(Naphthalen-1-yl)methyl]-1,1’-biphenyl: A structural isomer with the naphthalenyl group attached at a different position, leading to different chemical properties.
Uniqueness
4-[(Naphthalen-2-yl)methyl]-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific interactions with molecular targets or materials properties are required .
Properties
CAS No. |
102683-23-8 |
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Molecular Formula |
C23H18 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-[(4-phenylphenyl)methyl]naphthalene |
InChI |
InChI=1S/C23H18/c1-2-6-20(7-3-1)22-13-10-18(11-14-22)16-19-12-15-21-8-4-5-9-23(21)17-19/h1-15,17H,16H2 |
InChI Key |
PQJWFPRUWDOZPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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